4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}-2,6-dimethoxyphenol
Overview
Description
4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}-2,6-dimethoxyphenol is a useful research compound. Its molecular formula is C19H21FN2O3S and its molecular weight is 376.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.12569187 g/mol and the complexity rating of the compound is 462. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Fluorescent Molecular Probes
Research by Gauci and Magri (2022) explored the design and synthesis of compounds incorporating a piperazine receptor and an aryl group, acting as fluorescent logic gates. These compounds were studied for their fluorescence properties in different solvents, demonstrating their potential as tools for probing cellular microenvironments and protein interfaces due to their reconfigurable logic between TRANSFER and AND logic based on solvent polarity (Gauci & Magri, 2022).
Anticancer Studies
Lee et al. (2013) conducted a mechanistic study on a novel piperazine compound, showcasing its ability to induce apoptosis in cancer cells through downregulation of Bcl-2 protein levels and G2/M cell cycle arrest. The compound showed potent anti-growth activity in drug-resistant cancer cells and inhibited tumor growth in xenograft models, indicating its potential as an anticancer agent (Lee et al., 2013).
Antimicrobial Activities
A study by Sathe et al. (2011) focused on the synthesis and antimicrobial evaluation of fluorinated benzothiazolo imidazole compounds. The compounds exhibited promising antimicrobial activity, highlighting the potential of fluorinated piperazine derivatives in developing new antimicrobial agents (Sathe et al., 2011).
Novel Therapeutic Applications
Research into piperazine derivatives has shown their potential in various therapeutic applications. Brito et al. (2018) discussed the central pharmacological activity of piperazine derivatives, including antipsychotic, antidepressant, and anxiolytic applications. This highlights the broad spectrum of therapeutic utility of piperazine-based compounds in addressing central nervous system disorders (Brito et al., 2018).
Properties
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-(4-hydroxy-3,5-dimethoxyphenyl)methanethione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c1-24-16-11-13(12-17(25-2)18(16)23)19(26)22-9-7-21(8-10-22)15-6-4-3-5-14(15)20/h3-6,11-12,23H,7-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJKEYVGGSEWFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C(=S)N2CCN(CC2)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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